Kasugamycin (sulfate)

Description

BenchChem offers high-quality Kasugamycin (sulfate) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Kasugamycin (sulfate) including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

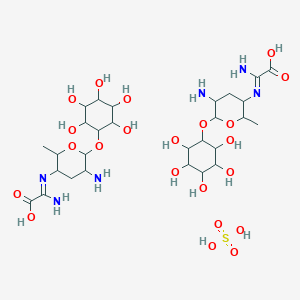

Molecular Formula |

C28H52N6O22S |

|---|---|

Molecular Weight |

856.8 g/mol |

IUPAC Name |

2-amino-2-[5-amino-2-methyl-6-(2,3,4,5,6-pentahydroxycyclohexyl)oxyoxan-3-yl]iminoacetic acid;sulfuric acid |

InChI |

InChI=1S/2C14H25N3O9.H2O4S/c2*1-3-5(17-12(16)13(23)24)2-4(15)14(25-3)26-11-9(21)7(19)6(18)8(20)10(11)22;1-5(2,3)4/h2*3-11,14,18-22H,2,15H2,1H3,(H2,16,17)(H,23,24);(H2,1,2,3,4) |

InChI Key |

NAPCRKAUXHXHCU-UHFFFAOYSA-N |

Canonical SMILES |

CC1C(CC(C(O1)OC2C(C(C(C(C2O)O)O)O)O)N)N=C(C(=O)O)N.CC1C(CC(C(O1)OC2C(C(C(C(C2O)O)O)O)O)N)N=C(C(=O)O)N.OS(=O)(=O)O |

Origin of Product |

United States |

Foundational & Exploratory

kasugamycin sulfate discovery and origin from Streptomyces kasugaensis

A Potent Aminoglycoside from Streptomyces kasugaensis

Introduction

Kasugamycin is an aminoglycoside antibiotic renowned for its potent antifungal and antibacterial activities.[1] Discovered in 1965 by the distinguished Japanese scientist Hamao Umezawa, who also discovered kanamycin and bleomycin, this natural product has played a significant role in agriculture, particularly in controlling rice blast disease caused by the fungus Pyricularia oryzae.[1] This technical guide provides an in-depth overview of the discovery, origin, isolation, and mechanism of action of kasugamycin, tailored for researchers, scientists, and drug development professionals.

Discovery and Origin

In 1965, a strain of Streptomyces, designated M338-M1, was isolated from a soil sample collected near the Kasuga shrine in Nara, Japan.[1] This novel species was named Streptomyces kasugaensis in honor of its place of origin.[1] Subsequent research revealed that this bacterium produces a unique aminoglycoside antibiotic, which was named kasugamycin.[1] The kasugamycin molecule is a white, crystalline substance with the chemical formula C14H25N3O9.[1]

Fermentation and Isolation of Kasugamycin

The production of kasugamycin is achieved through the submerged aerobic fermentation of Streptomyces kasugaensis. The process involves cultivating the bacterium in a nutrient-rich aqueous medium, followed by a multi-step purification process to isolate the active compound.

Fermentation Protocol

A typical fermentation process for kasugamycin production is as follows:

-

Inoculum Preparation: A slant culture of Streptomyces kasugaensis is used to inoculate a seed culture medium.

-

Seed Culture: The seed culture is incubated on a reciprocal shaking machine at 27-30°C for several days to allow for sufficient cell growth.[2][3]

-

Production Fermentation: The seed culture is then transferred to a larger fermentation vessel containing the production medium. Fermentation is carried out under submerged aerobic conditions at 28-30°C for approximately 168-170 hours.[4] The pH of the medium is a critical parameter, with optimal production often involving a "pH shock" where the pH is lowered to an acidic range (3.5-4.0) for a period before being returned to neutral.[5][6]

Fermentation Medium Composition

Several media compositions have been developed to optimize kasugamycin yield. A representative medium formulation is detailed in the table below.

| Component | Concentration (% w/v) |

| Soybean meal powder | 5.0 - 8.0 |

| Sodium Chloride (NaCl) | 0.3 - 0.5 |

| Dry corn steep liquor powder | 0.5 - 1.0 |

| Maltose | 2.0 - 2.5 |

| Fish oil | 3.5 - 4.0 |

| Potassium dihydrogen phosphate (KH2PO4) | 0.03 - 0.05 |

| Inositol | 0.01 - 0.05 |

| pH | 6.8 - 7.2 |

| Table 1: A representative fermentation medium for kasugamycin production by Streptomyces kasugaensis.[4] |

Purification Protocol

The purification of kasugamycin from the fermentation broth involves several steps to remove impurities and isolate the final product.

-

Filtration: The fermented broth is filtered to remove the mycelial mass of Streptomyces kasugaensis.[2]

-

Acidification and Precipitation: The pH of the filtrate is adjusted to approximately 5.0 with 1N HCl to precipitate insoluble materials, which are then removed by filtration.[2]

-

Ion-Exchange Chromatography: The clarified filtrate is passed through a column containing an acidic ion-exchange resin, such as Amberlite XE-100.[2] Kasugamycin binds to the resin and is subsequently eluted.

-

Activated Carbon Chromatography: The eluate from the ion-exchange column can be further purified using a column of activated carbon. Kasugamycin is eluted with 0.5N HCl.[2]

-

Precipitation and Crystallization: The purified kasugamycin is precipitated from the eluate by the addition of ethanol. The resulting crude crystals are collected, dried, and can be further recrystallized to obtain a highly purified product.[2]

Quantitative Data on Kasugamycin Production and Analysis

The yield and purity of kasugamycin are critical parameters in its production. The following tables summarize key quantitative data related to its fermentation and analytical determination.

| Parameter | Value | Reference |

| Fermentation Time | 168 - 170 hours | [4] |

| Fermentation Temperature | 28 - 30 °C | [4] |

| Final pH of Fermentation Broth | 7.6 - 8.0 | [2] |

| Kasugamycin Titer (optimized) | 15962 µg/mL | [4] |

| Table 2: Key parameters and yields in the fermentation of kasugamycin. |

| Analytical Method | Parameter | Value | Reference |

| HPLC-UV | Limit of Quantitation (LOQ) in water | 2.2 µg/mL | [7] |

| HPLC-UV | Method Detection Limit (MDL) in water | 1.03 µg/mL | [7] |

| HPLC-MS/MS | Recovery from brown rice | 99.4% | [8] |

| HPLC-MS/MS | Recovery from orange | 95.3% | [8] |

| HPLC-MS/MS | Recovery from peanut | 89.7% | [8] |

| Table 3: Quantitative data for the analysis of kasugamycin. |

Experimental Workflows and Signaling Pathways

Kasugamycin Biosynthesis Pathway

The biosynthesis of kasugamycin in Streptomyces kasugaensis is governed by a dedicated gene cluster. This pathway involves a series of enzymatic reactions that assemble the kasugamine and D-chiro-inositol moieties and subsequently modify them to form the final kasugamycin molecule.

Caption: Proposed biosynthetic pathway of kasugamycin.

Experimental Workflow: Fermentation and Purification

The overall process of obtaining purified kasugamycin involves a sequential workflow from fermentation to final purification.

Caption: Workflow for kasugamycin production.

Mechanism of Action: Inhibition of Protein Synthesis

Kasugamycin exerts its antimicrobial effects by inhibiting protein synthesis in susceptible organisms.[1] Its primary target is the bacterial ribosome, specifically the 30S ribosomal subunit.

In Vitro Translation Inhibition Assay Protocol

The inhibitory effect of kasugamycin on protein synthesis can be quantified using an in vitro translation assay.

-

Reaction Setup: A cell-free translation system (e.g., from E. coli) is prepared containing all the necessary components for protein synthesis, including ribosomes, tRNAs, amino acids (one of which is radioactively labeled, e.g., [35S]-methionine), and an mRNA template (e.g., luciferase mRNA).[9]

-

Inhibitor Addition: Varying concentrations of kasugamycin are added to the reaction mixtures. A control reaction without the inhibitor is also prepared.[9]

-

Incubation: The reactions are incubated at 37°C to allow for protein synthesis to occur.[9]

-

Quantification of Protein Synthesis: The amount of newly synthesized protein is quantified by measuring the incorporation of the radiolabeled amino acid. This is typically done by precipitating the proteins, collecting them on a filter, and measuring the radioactivity using a scintillation counter.[9]

-

Data Analysis: The percentage of inhibition is calculated for each kasugamycin concentration relative to the control. The IC50 value (the concentration of inhibitor that causes 50% inhibition) can then be determined.

Molecular Mechanism of Action

Kasugamycin inhibits the initiation step of translation.[1] It binds to the 30S ribosomal subunit in the mRNA channel, near the P- and E-sites.[10] This binding sterically hinders the correct placement of the initiator tRNA (fMet-tRNAfMet) on the start codon of the mRNA, thereby preventing the formation of the 70S initiation complex and halting protein synthesis.[10]

Caption: Kasugamycin's inhibition of translation initiation.

Conclusion

The discovery of kasugamycin from Streptomyces kasugaensis represents a significant milestone in the field of natural product antibiotics. Its unique mode of action, targeting the initiation of protein synthesis, has made it a valuable tool in agriculture and a subject of ongoing scientific research. This technical guide has provided a comprehensive overview of the key aspects of kasugamycin, from its discovery and production to its molecular mechanism, offering valuable insights for professionals in the fields of microbiology, biochemistry, and drug development.

References

- 1. Biosynthetic Gene Cluster Database with Functional Annotations [sr.iu.a.u-tokyo.ac.jp]

- 2. US3607657A - Process for the production of kasugamycin - Google Patents [patents.google.com]

- 3. CN107815478B - Method for producing kasugamycin by fermenting streptomyces aureofaciens BJX007 - Google Patents [patents.google.com]

- 4. CN107828702B - Kasugamycin fermentation medium and fermentation method - Google Patents [patents.google.com]

- 5. researchgate.net [researchgate.net]

- 6. Enhancement of kasugamycin production by pH shock in batch cultures of Streptomyces kasugaensis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Analysis of antibiotic fungicide kasugamycin in irrigation water by high performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. glsciences.com [glsciences.com]

- 9. Techniques for Screening Translation Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The translation inhibitors kasugamycin, edeine and GE81112 target distinct steps during 30S initiation complex formation - PMC [pmc.ncbi.nlm.nih.gov]

A Structural and Mechanistic Guide to Kasugamycin Binding on the 16S Ribosomal RNA

An In-depth Technical Whitepaper for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Kasugamycin is an aminoglycoside antibiotic that selectively inhibits bacterial protein synthesis at the initiation stage. Its efficacy stems from a precise interaction with the 30S ribosomal subunit, specifically targeting the 16S ribosomal RNA (rRNA). This document provides a comprehensive technical overview of the structural basis for this interaction. Through a synthesis of crystallographic, biochemical, and genetic data, we detail the kasugamycin binding pocket, the specific molecular contacts that stabilize the drug-ribosome complex, and the mechanism by which this binding event obstructs translation. Furthermore, we outline the experimental protocols that have been pivotal in elucidating these details and summarize the key quantitative data and resistance mechanisms. This guide is intended to serve as a foundational resource for professionals engaged in ribosome-targeting antibiotic research and development.

Introduction to Kasugamycin

Kasugamycin, produced by Streptomyces kasugaensis, is an aminoglycoside antibiotic with a distinct mechanism of action that sets it apart from others in its class. While many aminoglycosides induce miscoding during the elongation phase of protein synthesis, kasugamycin specifically targets the initiation phase.[1] It binds to the small (30S) ribosomal subunit, preventing the formation of a functional 70S initiation complex on canonical messenger RNAs (mRNAs).[2][3] This targeted inhibition makes the kasugamycin-ribosome interaction a subject of intense study for understanding the fundamental principles of translation and for designing novel antibacterial agents.

The Kasugamycin Binding Site on 16S rRNA

High-resolution structural studies, primarily through X-ray crystallography and cryo-electron microscopy (cryo-EM), have precisely mapped the kasugamycin binding site. The drug settles into a pocket located entirely within the 16S rRNA, deep in the mRNA channel of the 30S subunit, positioned between the peptidyl (P) and exit (E) sites.[3][4] This strategic location is critical to its inhibitory function.

The binding pocket is formed by the convergence of several conserved rRNA helices, most notably helix 24 (h24), helix 28 (h28), and helix 44 (h44).[4] The structure reveals that kasugamycin does not directly clash with the initiator tRNA; instead, it occupies the path that the mRNA must traverse during initiation complex formation.[4][5]

Molecular Interactions and Structural Determinants

The stability of the kasugamycin-ribosome complex is achieved through a network of specific hydrogen bonds and van der Waals interactions with universally conserved nucleotides of the 16S rRNA. These interactions have been resolved in detail by crystallographic studies.[4]

-

Inositol Ring: This moiety of kasugamycin packs against the stacked bases of G926 and G1505. The hydroxyl groups (O4 and O2) are positioned to form hydrogen bonds with the N1 of G926 and the N7 of G1505, respectively.[4]

-

Hexopyranosyl Ring: This ring bridges the sugar-phosphate backbones of nucleotides in the loop containing A1499 and U1506.[4] Its amine group makes direct contact with the phosphate of A1499.[4]

-

Carboxyimino Group: This functional group is crucial for interactions in the 790-loop region. Its N3 atom is within hydrogen-bonding distance of the N1 of A794 and may also form a hydrogen bond with the N6 of A794.[4]

These precise contacts underscore the specificity of the binding and explain why mutations in these residues can lead to resistance.

| Kasugamycin Moiety | 16S rRNA Residue | Type of Interaction | Reference |

| Inositol Ring | G926 (h28) | Hydrogen bond (via O4-hydroxyl to N1) | [4] |

| Inositol Ring | G1505 (h44) | Hydrogen bond (via O2-hydroxyl to N7) | [4] |

| Inositol Ring | G926, G1505 | van der Waals (packing) | [4] |

| Hexopyranosyl Ring | A1499 (h44) | Direct contact (via amine to phosphate) | [4] |

| Carboxyimino Group | A794 (h24) | Hydrogen bond (via N3 to N1) | [4] |

| Carboxyimino Group | A794 (h24) | Potential Hydrogen bond (via carboxyl to N6) | [4] |

Mechanism of Translation Inhibition

Kasugamycin inhibits translation initiation through a unique, indirect mechanism. Rather than sterically blocking the binding of initiator tRNA, it interferes with the proper positioning of the mRNA, which in turn destabilizes the codon-anticodon interaction essential for initiation.[5]

-

Binding to the 30S Subunit: Kasugamycin binds to the free 30S subunit within the P and E sites of the mRNA channel.

-

mRNA Path Perturbation: The presence of the drug in the mRNA path creates a steric hindrance. This perturbs the conformation of the mRNA, particularly the nucleotides immediately upstream of the start codon.[3][4]

-

Destabilization of Initiation Complex: This perturbation prevents the stable binding and correct positioning of the initiator fMet-tRNA in the P site, thereby blocking the formation of a productive 70S initiation complex.[5][6]

-

Context-Dependent Inhibition: The degree of inhibition is highly dependent on the mRNA sequence. Specifically, a guanine residue at the -1 position (immediately preceding the AUG start codon) makes an mRNA particularly susceptible to kasugamycin-mediated inhibition.[2][3]

Mechanisms of Kasugamycin Resistance

Bacterial resistance to kasugamycin primarily arises from two distinct mechanisms that alter the drug's interaction with the ribosome.

5.1. Direct 16S rRNA Mutations: Mutations in the universally conserved nucleotides that form the binding pocket can confer high levels of resistance. These mutations disrupt the key molecular contacts required for stable drug binding.

5.2. Altered rRNA Modification: The most common mechanism of natural resistance is the inactivation of the KsgA methyltransferase. This enzyme is responsible for the dimethylation of two adjacent adenosines, A1518 and A1519, in the 3' terminal helix (h45) of the 16S rRNA. The absence of these methyl groups induces a conformational change in the 30S subunit that allosterically prevents kasugamycin from binding effectively, leading to a resistance phenotype.

| Resistance Mechanism | Alteration | Effect on Kasugamycin Interaction | Reference(s) |

| Direct Mutation | A794G in 16S rRNA | Disrupts key hydrogen bonding | [7] |

| Direct Mutation | G926A in 16S rRNA | Disrupts hydrogen bonding and packing | [7] |

| Direct Mutation | A1519C in 16S rRNA | Likely alters local rRNA structure | [7] |

| Altered Modification | Inactivation of ksgA gene | Loss of dimethylation at A1518/A1519 | [8] |

Experimental Methodologies

The detailed understanding of kasugamycin's action is the result of several key experimental techniques.

6.1. X-ray Crystallography and Cryo-EM These structural biology techniques have been instrumental in providing atomic-level views of the kasugamycin-ribosome complex.

-

Generalized Protocol:

-

Ribosome Purification: Large quantities of 70S ribosomes or 30S subunits are purified from bacterial cultures (e.g., E. coli, Thermus thermophilus) via sucrose gradient centrifugation.[5]

-

Crystallization: Purified particles are crystallized, often using vapor diffusion methods. This remains a significant technical challenge due to the size and flexibility of the ribosome.[9]

-

Complex Formation: Kasugamycin is introduced either by co-crystallization or by soaking the antibiotic into pre-formed ribosome crystals.

-

Data Collection: Crystals are exposed to a high-intensity X-ray beam at a synchrotron source, or grids are imaged in a cryo-electron microscope.[10][11]

-

Structure Determination: Diffraction patterns or images are processed to calculate an electron density map, into which the atomic models of the ribosome and kasugamycin are built and refined.

-

6.2. Chemical Footprinting This biochemical technique identifies the specific rRNA nucleotides that are in close contact with a bound ligand.

-

Generalized Protocol:

-

70S ribosomes or 30S subunits are incubated with or without kasugamycin.

-

The complexes are treated with chemical probes (e.g., dimethyl sulfate (DMS), kethoxal) that modify accessible RNA bases.

-

Kasugamycin protects the bases it binds to (e.g., A794, G926) from modification, while sometimes enhancing reactivity elsewhere (e.g., C795).[12]

-

The sites of modification are identified by primer extension with reverse transcriptase, revealing a "footprint" of the bound drug.

-

6.3. Site-Directed Mutagenesis This genetic technique is used to confirm the functional importance of specific nucleotides identified by structural and biochemical methods.

-

Generalized Protocol:

-

An E. coli strain is used where the chromosomal rRNA operons are deleted and rRNA is expressed from a plasmid.[7]

-

Oligonucleotide-directed mutagenesis is used to introduce specific changes (e.g., G926A) into the 16S rRNA gene on the plasmid.[13]

-

The mutant plasmid is transformed into E. coli.

-

The phenotype of the transformed cells is assessed by measuring their growth rate in the presence of varying concentrations of kasugamycin to determine the level of resistance.[7]

-

Quantitative Data Summary

While detailed binding affinity constants (Kd) for kasugamycin are not consistently reported across the literature, the structural studies provide high-quality quantitative data regarding the resolution of the determined structures.

| Method | Organism | Complex | Resolution (Å) | PDB ID | Reference |

| X-ray Crystallography | Escherichia coli | 70S Ribosome + Ksg | 3.5 | 2HHH | [4] |

| X-ray Crystallography | Thermus thermophilus | 30S Subunit + Ksg | 3.35 | 2HHA | [5] |

| Cryo-EM | Escherichia coli | 30S-PIC + Ksg | 2.0 | - | [5] |

Conclusion and Future Directions

The structural basis for kasugamycin's activity is a paradigm of specific drug-RNA recognition. High-resolution structures have revealed that kasugamycin binds within the mRNA channel of the 16S rRNA, utilizing a network of precise interactions to anchor itself. Its mechanism, an indirect inhibition of initiation via perturbation of the mRNA path, is both subtle and effective. The elucidation of this mechanism, along with the corresponding resistance mutations, provides a detailed blueprint for structure-based drug design. Future research can leverage this knowledge to develop new aminoglycoside derivatives or novel chemical scaffolds that exploit this critical binding pocket, potentially leading to antibiotics with improved potency, a different resistance profile, or the ability to overcome existing resistance mechanisms.

References

- 1. Context specific action of ribosomal antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The context of the ribosome binding site in mRNAs defines specificity of action of kasugamycin, an inhibitor of translation initiation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The context of the ribosome binding site in mRNAs defines specificity of action of kasugamycin, an inhibitor of translation initiation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. An unexpected type of ribosomes induced by kasugamycin: A look into ancestral times of protein synthesis? - PMC [pmc.ncbi.nlm.nih.gov]

- 5. biorxiv.org [biorxiv.org]

- 6. biorxiv.org [biorxiv.org]

- 7. Site-directed mutagenesis of the binding site for ribosomal protein S8 within 16S ribosomal RNA from Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Kasugamycin potentiates rifampicin and limits emergence of resistance in Mycobacterium tuberculosis by specifically decreasing mycobacterial mistranslation | eLife [elifesciences.org]

- 9. resources.rigaku.com [resources.rigaku.com]

- 10. weizmann.ac.il [weizmann.ac.il]

- 11. X-Ray Crystal Images Shed More Light on Protein Synthesis [www2.lbl.gov]

- 12. embopress.org [embopress.org]

- 13. static.igem.org [static.igem.org]

Kasugamycin's Mode of Action on Protein Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract: Kasugamycin, an aminoglycoside antibiotic produced by Streptomyces kasugaensis, serves as a potent and specific inhibitor of bacterial protein synthesis. Its unique mechanism of action, targeting the ribosome at a distinct site from many other aminoglycosides, has made it a valuable tool in molecular biology and a subject of interest in the development of novel antibacterial agents. This guide provides an in-depth examination of the molecular interactions and functional consequences of kasugamycin's binding to the bacterial ribosome, supported by quantitative data, detailed experimental protocols, and visual representations of its mechanism.

Molecular Target and Binding Site

Kasugamycin exerts its inhibitory effect by binding to the 30S ribosomal subunit. Specifically, it interacts with the 16S ribosomal RNA (rRNA) at a site distinct from other canonical aminoglycosides like streptomycin and gentamicin. Structural studies have revealed that kasugamycin binds in a pocket formed by helices 24, 28, and 44 of the 16S rRNA. This binding site is located near the P-site of the ribosome, a critical region for the binding of initiator and elongator tRNAs.

The interaction is highly specific, with key hydrogen bonds forming between the kasugamycin molecule and conserved nucleotide residues within the 16S rRNA. This specificity is a crucial determinant of its mechanism of action and its relatively low toxicity to eukaryotes, as the eukaryotic 18S rRNA lacks the corresponding high-affinity binding site.

Mechanism of Inhibition: A Focus on Translation Initiation

The primary mode of action of kasugamycin is the inhibition of translation initiation. It achieves this by interfering with the binding of the initiator tRNA, fMet-tRNAfMet, to the P-site of the 30S ribosomal subunit. This interference prevents the formation of a stable 30S initiation complex, which is a prerequisite for the subsequent joining of the 50S subunit to form the functional 70S ribosome.

While its principal effect is on initiation, some studies have suggested that at higher concentrations, kasugamycin can also affect the translocation step of elongation. However, its most potent and clinically relevant activity is the blockade of the initial steps of protein synthesis.

dot

Figure 1: Inhibition of translation initiation by kasugamycin.

Quantitative Analysis of Kasugamycin Activity

The efficacy of kasugamycin can be quantified through various biochemical assays. The following table summarizes key quantitative data from published studies.

| Parameter | Organism/System | Value | Reference |

| Binding Dissociation Constant (Kd) | Escherichia coli 70S ribosome | 1.2 µM | |

| IC50 (In vitro translation) | Escherichia coli cell-free system | 0.5 - 2 µg/mL | |

| Minimal Inhibitory Concentration (MIC) | Pseudomonas aeruginosa | 64 - >1024 µg/mL | |

| MIC | Burkholderia pseudomallei | 16 - 32 µg/mL |

Experimental Protocols

The elucidation of kasugamycin's mode of action has relied on several key experimental techniques. Detailed methodologies for these assays are provided below.

This assay quantifies the direct interaction of radiolabeled kasugamycin with ribosomes.

Objective: To determine the binding affinity (Kd) of kasugamycin to the ribosome.

Materials:

-

3H-labeled kasugamycin

-

Purified 70S ribosomes or 30S ribosomal subunits

-

Binding buffer (e.g., 20 mM Tris-HCl pH 7.5, 10 mM MgCl2, 100 mM NH4Cl, 2 mM DTT)

-

Nitrocellulose filters (0.45 µm pore size)

-

Glass fiber filters

-

Scintillation vials and scintillation fluid

-

Liquid scintillation counter

Procedure:

-

Prepare a series of reaction mixtures containing a fixed concentration of ribosomes and varying concentrations of 3H-kasugamycin in binding buffer.

-

Incubate the mixtures at the desired temperature (e.g., 37°C) for a sufficient time to reach equilibrium (e.g., 30 minutes).

-

Filter the reaction mixtures through a nitrocellulose filter stacked on top of a glass fiber filter under vacuum. The nitrocellulose filter binds ribosomes and any associated radiolabeled ligand, while unbound ligand passes through.

-

Wash the filters rapidly with ice-cold binding buffer to remove non-specifically bound ligand.

-

Place the nitrocellulose filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a liquid scintillation counter.

-

Plot the amount of bound kasugamycin as a function of the free kasugamycin concentration.

-

Determine the Kd value by fitting the data to a saturation binding curve.

dot

Figure 2: Workflow for a ribosome filter binding assay.

This assay measures the effect of kasugamycin on the synthesis of a reporter protein in a cell-free system.

Objective: To determine the inhibitory concentration (IC50) of kasugamycin on protein synthesis.

Materials:

-

Cell-free translation system (e.g., E. coli S30 extract)

-

Reporter mRNA (e.g., luciferase or GFP mRNA)

-

Amino acid mixture containing a radiolabeled amino acid (e.g., 35S-methionine) or a substrate for a colorimetric/fluorometric assay.

-

Kasugamycin stock solution

-

Trichloroacetic acid (TCA) for precipitation (if using radiolabeling)

-

Plate reader for luminescence or fluorescence detection

Procedure:

-

Set up a series of in vitro translation reactions, each containing the S30 extract, reporter mRNA, amino acid mixture, and varying concentrations of kasugamycin.

-

Incubate the reactions at 37°C for a defined period (e.g., 60 minutes).

-

For radiolabeling:

-

Stop the reactions by adding TCA to precipitate the newly synthesized proteins.

-

Collect the precipitate on glass fiber filters.

-

Wash the filters to remove unincorporated 35S-methionine.

-

Measure the radioactivity of the filters using a scintillation counter.

-

-

For non-radioactive detection:

-

Measure the luminescence or fluorescence signal directly in the reaction plate using a plate reader.

-

-

Plot the percentage of protein synthesis inhibition as a function of kasugamycin concentration.

-

Calculate the IC50 value, which is the concentration of kasugamycin that inhibits protein synthesis by 50%.

Resistance Mechanisms

Resistance to kasugamycin in bacteria primarily arises from mutations in the 16S rRNA or from the enzymatic modification of the antibiotic.

-

16S rRNA Methylation: The most common mechanism of resistance is the methylation of specific nucleotides in the kasugamycin binding site of the 16S rRNA. This modification is carried out by methyltransferases, such as the product of the ksgA gene. Methylation of adenosine residues at positions 1518 and 1519 (E. coli numbering) sterically hinders the binding of kasugamycin to the ribosome.

-

Ribosomal Protein Mutations: Although less common, mutations in ribosomal proteins that are in close proximity to the kasugamycin binding site can also confer resistance.

dot

Figure 3: Mechanism of kasugamycin resistance via 16S rRNA methylation.

Conclusion and Future Directions

Kasugamycin remains a cornerstone for studying the intricacies of bacterial translation initiation. Its well-defined mode of action and binding site provide a clear model for understanding ribosome-antibiotic interactions. For drug development professionals, the unique binding site of kasugamycin presents an attractive target for the design of novel antibacterial agents that could circumvent existing resistance mechanisms to other aminoglycosides. Future research may focus on developing kasugamycin derivatives with improved potency and a broader spectrum of activity, as well as on further elucidating the structural basis for its specificity towards bacterial ribosomes. The detailed protocols and data presented herein offer a solid foundation for researchers pursuing these goals.

The Synthesis of Kasugamycin: A Technical Guide to its Biosynthetic Pathway and Chemical Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Kasugamycin, an aminoglycoside antibiotic first isolated from Streptomyces kasugaensis, is a potent inhibitor of bacterial and fungal protein synthesis.[1] Its unique structure, featuring a kasugamine sugar moiety linked to D-chiro-inositol and an iminoacetic acid side chain, has made it a compelling target for both biosynthetic investigation and total chemical synthesis. This technical guide provides an in-depth exploration of the current understanding of the kasugamycin biosynthetic pathway and a detailed overview of a recent, efficient total synthesis. Quantitative data is summarized in tables for comparative analysis, and detailed experimental protocols for key synthetic steps are provided. Signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a clear understanding of the complex processes involved.

Biosynthetic Pathway of Kasugamycin

The biosynthesis of kasugamycin is orchestrated by a dedicated gene cluster in Streptomyces kasugaensis. While the complete enzymatic cascade is still under active investigation, key steps have been elucidated, revealing a fascinating pathway from a common sugar nucleotide precursor.

Initiation of the Pathway: The Role of KasQ

The biosynthesis is initiated from the primary metabolite UDP-N-acetylglucosamine (UDP-GlcNAc). The first committed step is catalyzed by the epimerase KasQ, which converts UDP-GlcNAc to UDP-N-acetylmannosamine (UDP-ManNAc).[2] This epimerization at the C-2 position is a crucial priming event for the subsequent modifications that lead to the unique kasugamine core.[2]

Proposed Pathway to Kasugamine

Following the initial epimerization, a series of enzymatic transformations are proposed to convert UDP-ManNAc into the kasugamine moiety. The kasugamycin biosynthetic gene cluster contains several open reading frames (ORFs) predicted to encode the necessary enzymes for this conversion, including dehydratases (KasD), aminotransferases (KasC), oxidoreductases (KasP), and others (KasR). While the precise sequence and intermediates of this pathway are not yet fully experimentally validated, a putative pathway has been proposed based on bioinformatic analysis of the gene cluster.

Glycosylation and Final Assembly

The fully formed kasugamine donor, likely as a nucleotide-activated sugar, is then glycosidically linked to a D-chiro-inositol acceptor. This key C-O bond formation is catalyzed by a putative glycosyltransferase, KasA. The D-chiro-inositol itself is believed to be derived from myo-inositol, with an epimerase, KasJ, potentially responsible for the isomerization. The final step in the biosynthesis is the attachment of the iminoacetic acid side chain, a reaction likely catalyzed by an enzyme such as KasN, a putative glycine oxidase.

Self-Resistance Mechanism

Producing organisms must protect themselves from the antibiotic they synthesize. In the kasugamycin gene cluster, two genes, kasF and kasH, encode acetyltransferases. These enzymes inactivate kasugamycin by N-acetylation, a common resistance strategy in antibiotic-producing bacteria.[2] KasH has been shown to be the primary self-resistance enzyme.[2]

Biosynthetic Pathway Diagram

Caption: Proposed biosynthetic pathway of kasugamycin.

Chemical Synthesis of Kasugamycin

The total synthesis of kasugamycin presents significant stereochemical challenges. A recent and efficient approach commences from the readily available carbohydrate, D-fucal, and proceeds through a series of stereocontrolled transformations.[3]

Synthesis of the Kasugamine Donor

The synthesis begins with the selective reductive cleavage of the allylic acetoxy group from D-fucal to generate a key 3-deoxyglycal intermediate. This intermediate serves as a versatile scaffold for the introduction of the requisite amino functionalities at the C-2 and C-4 positions. The C-4 amino group is installed via an azido intermediate, which is subsequently reduced and protected. The C-2 amino group is introduced later in the synthesis, also via an azide intermediate, with careful control of stereochemistry.

Glycosylation with D-chiro-Inositol Acceptor

The protected kasugamine donor, activated as a glycosyl donor, is then coupled with a suitably protected D-chiro-inositol derivative. This crucial glycosylation step forms the disaccharide core of kasugamycin. The efficiency and stereoselectivity of this reaction are critical for the overall success of the synthesis.

Final Assembly and Deprotection

Following the glycosylation, the iminoacetic acid side chain is introduced. The synthesis culminates in a global deprotection sequence to unveil the final kasugamycin molecule.

Chemical Synthesis Workflow

References

- 1. University of Glasgow - Research - Research units A-Z - Chemical Biology & Organic Synthesis [gla.ac.uk]

- 2. KasQ an Epimerase Primes the Biosynthesis of Aminoglycoside Antibiotic Kasugamycin and KasF/H Acetyltransferases Inactivate Its Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

Kasugamycin's Differential Impact on Leaderless versus Canonical mRNA Translation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth examination of the antibiotic kasugamycin and its distinct effects on the two primary modes of prokaryotic translation initiation: canonical and leaderless mRNA translation. Kasugamycin, an aminoglycoside antibiotic, presents a unique mechanism of action by selectively inhibiting the translation of canonical, Shine-Dalgarno-containing mRNAs while exhibiting a reduced effect on leaderless mRNAs. This document synthesizes current research to detail the molecular basis of this differential inhibition, providing quantitative data on its effects, comprehensive experimental protocols for studying these phenomena, and visual diagrams of the involved molecular pathways and experimental workflows. This guide is intended to be a valuable resource for researchers in microbiology, molecular biology, and drug development seeking to understand and leverage the nuanced activities of ribosome-targeting antibiotics.

Introduction to Prokaryotic Translation Initiation

In prokaryotes, the initiation of protein synthesis is a critical regulatory step and a primary target for many antibiotics. There are two main pathways for translation initiation, distinguished by the architecture of the messenger RNA (mRNA) being translated.

-

Canonical mRNA Translation: This is the most common pathway in many bacteria, such as Escherichia coli. Canonical mRNAs possess a 5' untranslated region (UTR) that contains a Shine-Dalgarno (SD) sequence. This purine-rich sequence, typically located 5-10 nucleotides upstream of the start codon, is recognized by the anti-Shine-Dalgarno (aSD) sequence at the 3' end of the 16S rRNA within the 30S ribosomal subunit. This interaction correctly positions the 30S subunit at the start codon for the assembly of the 70S initiation complex.

-

Leaderless mRNA Translation: A significant portion of mRNAs in many bacterial species, particularly in organisms like Mycobacterium tuberculosis, are "leaderless," meaning they lack a 5' UTR and the SD sequence. In these mRNAs, the start codon (usually AUG) is located at the very 5' end of the transcript. Translation initiation on leaderless mRNAs is thought to occur through a direct binding of the 70S ribosome to the 5'-terminal start codon, bypassing the need for the SD-aSD interaction and often involving a different set of initiation factors.[1][2]

The Molecular Mechanism of Kasugamycin Action

Kasugamycin is an aminoglycoside antibiotic that specifically targets the small (30S) ribosomal subunit.[3][4] Its primary mechanism of action is the inhibition of translation initiation.

2.1. Binding Site and Interference with the P-site

X-ray crystallography studies have revealed that kasugamycin binds within the mRNA channel of the 30S subunit, in a pocket formed by universally conserved nucleotides of the 16S rRNA, including G926 and A794.[5] This binding site is strategically located at the junction of the peptidyl-tRNA (P) and exit-tRNA (E) sites.[4][5]

Crucially, the bound kasugamycin molecule sterically clashes with the mRNA path, particularly at the positions immediately upstream of the start codon (-1 and -2 positions relative to the A of the AUG).[3] This interference destabilizes the binding of the initiator fMet-tRNAfMet to the P-site, thereby preventing the formation of a stable 30S initiation complex on canonical mRNAs.[6][7]

2.2. Context-Dependent Inhibition

Recent genome-wide studies have demonstrated that the inhibitory effect of kasugamycin is not uniform across all canonical mRNAs but is context-dependent. The nucleotide immediately preceding the start codon (the -1 position) plays a significant role in the extent of inhibition. A guanine (G) at the -1 position makes an mRNA most susceptible to kasugamycin-mediated inhibition, followed by cytosine (C), while uracil (U) and adenine (A) are less conducive to inhibition.[3][8]

Differential Effects on Leaderless vs. Canonical mRNA Translation

The most striking feature of kasugamycin is its differential impact on the two primary translation initiation pathways. While it potently inhibits the translation of canonical mRNAs, leaderless mRNA translation is significantly less affected.[6][9][10]

3.1. Bypassing the 30S Initiation Complex

The prevailing hypothesis for this difference lies in the distinct initiation mechanisms. Canonical translation relies on the formation of a 30S pre-initiation complex, where the 30S subunit first binds the mRNA. It is this step that is most sensitive to kasugamycin. In contrast, leaderless mRNA translation is thought to proceed via the direct binding of a 70S ribosome to the 5' end of the mRNA.[10] This "70S scanning" or direct binding mechanism may bypass the kasugamycin-sensitive 30S intermediate, thus rendering it more resistant to the antibiotic's effects.[10]

3.2. The Role of the 50S Subunit

The presence of the 50S subunit in the 70S initiation complex on leaderless mRNAs is thought to further stabilize the binding of the initiator tRNA, which helps to overcome the destabilizing effect of kasugamycin.[6][7] This suggests that the complete 70S ribosome provides a more robust platform for initiation on leaderless transcripts, minimizing the efficacy of kasugamycin.

Quantitative Data on Kasugamycin Inhibition

The following tables summarize the quantitative data available on the inhibitory effects of kasugamycin on leaderless and canonical mRNA translation. Direct IC50 values are not always available in the literature; therefore, observed effects at specific concentrations are reported.

Table 1: In Vitro Inhibition of Translation by Kasugamycin

| mRNA Type | Target Gene/System | Kasugamycin Concentration | Observed Effect | Reference |

| Canonical | E. coli cell-free translation of cspE [G(-1)] | 50 µM | Strong inhibition of translation | [3] |

| Canonical | E. coli cell-free translation of hha [U(-1)] | 50 µM | Weaker inhibition compared to G(-1) | [3] |

| Leaderless | λ cI mRNA in E. coli S100 extracts | 100-fold molar excess over ribosomes | Continued translation, though some inhibition observed with cross-linked 70S ribosomes | |

| Leaderless | Toeprinting on leaderless mRNA with 70S ribosomes | Not specified | 70S initiation complexes are comparatively resistant | [10] |

| Canonical | Toeprinting on leaderless mRNA with 30S subunits | Not specified | 30S initiation complexes are sensitive | [10] |

Table 2: In Vivo Effects of Kasugamycin on Translation

| Organism | Kasugamycin Concentration | Experimental Approach | Key Findings | Reference |

| E. coli (ΔgcvB mutant) | 10 mg/mL (~1,000x MIC) | Ribosome Profiling | Differential inhibition of genes; G at -1 position most sensitive | [3] |

| E. coli | 750 µg/mL | Ribosome Profiling | Induction of stable ~61S ribosomes proficient in translating leaderless mRNA | |

| Mycobacterium smegmatis | 50 µg/mL | Reporter Gene Assay | No strong evidence for selective inhibition of canonical vs. leaderless transcripts in this organism | [9] |

Key Experimental Protocols

This section provides detailed methodologies for key experiments used to study the effects of kasugamycin on translation.

5.1. Ribosome Profiling (Ribo-Seq)

Ribosome profiling is a powerful technique that provides a genome-wide snapshot of ribosome positions on mRNAs.

Experimental Workflow:

Caption: Ribosome Profiling Experimental Workflow.

Detailed Protocol:

-

Cell Growth and Treatment:

-

Grow E. coli (or other bacteria of interest) in appropriate media to mid-log phase (e.g., OD600 of 0.3-0.5).

-

Add kasugamycin to the desired final concentration (e.g., 10 mg/mL for strong inhibition in susceptible strains). An untreated culture serves as a control.

-

Incubate for a short period (e.g., 2.5-5 minutes) to capture the immediate effects on translation.

-

Rapidly harvest cells by filtration and flash-freezing in liquid nitrogen to preserve ribosome-mRNA complexes.

-

-

Cell Lysis and Nuclease Digestion:

-

Lyse the frozen cells, for example, by cryogenic milling.

-

Resuspend the lysate in a buffer containing Mg2+ to maintain ribosome integrity.

-

Treat the lysate with an RNase (e.g., RNase I or micrococcal nuclease) to digest mRNA that is not protected by ribosomes. The amount of nuclease and digestion time must be carefully optimized.

-

-

Isolation of Ribosome-Protected Fragments (RPFs):

-

Load the nuclease-treated lysate onto a sucrose density gradient (e.g., 10-50%).

-

Centrifuge at high speed to separate monosomes from polysomes, ribosomal subunits, and other cellular components.

-

Fractionate the gradient and collect the monosome peak.

-

Extract the RNA from the monosome fraction. This will contain the RPFs, which are typically 20-30 nucleotides in length.

-

-

Library Preparation and Sequencing:

-

Isolate the RPFs by size selection on a denaturing polyacrylamide gel.

-

Ligate sequencing adapters to the 3' and 5' ends of the RPFs.

-

Reverse transcribe the RPFs into a cDNA library.

-

PCR amplify the cDNA library.

-

Perform high-throughput sequencing of the library.

-

-

Data Analysis:

-

Remove adapter sequences from the sequencing reads.

-

Align the reads to the reference genome or transcriptome.

-

Calculate the ribosome density for each gene by normalizing the number of RPF reads to the length of the coding sequence and the total number of reads.

-

Compare ribosome densities between kasugamycin-treated and control samples to determine the effect of the antibiotic on the translation of individual genes.

-

5.2. Toeprinting Assay

Toeprinting is an in vitro technique used to map the position of ribosomes on an mRNA molecule with single-nucleotide resolution.

Experimental Workflow:

References

- 1. biorxiv.org [biorxiv.org]

- 2. pnas.org [pnas.org]

- 3. The context of the ribosome binding site in mRNAs defines specificity of action of kasugamycin, an inhibitor of translation initiation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The antibiotic kasugamycin mimics mRNA nucleotides to destabilize tRNA binding and inhibit canonical translation initiation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. biorxiv.org [biorxiv.org]

- 6. Differential inhibition of 30S and 70S translation initiation complexes on leaderless mRNA by kasugamycin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Structural analysis of kasugamycin inhibition of translation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Protocol for Ribosome Profiling in Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 9. youtube.com [youtube.com]

- 10. An unexpected type of ribosomes induced by kasugamycin: A look into ancestral times of protein synthesis? - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Physicochemical Properties and Chemical Formula of Kasugamycin

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties of Kasugamycin, an aminoglycoside antibiotic. The information is presented to support research, development, and application of this compound in various scientific fields. All quantitative data is summarized for clarity, and detailed experimental methodologies are provided for key physicochemical parameters.

Physicochemical Properties of Kasugamycin

Kasugamycin is a white, crystalline substance.[1] Its properties are summarized in the table below. The data primarily pertains to kasugamycin hydrochloride hydrate, the more stable form of the molecule.[2]

| Property | Value | Reference(s) |

| Chemical Formula | C₁₄H₂₅N₃O₉ | [3] |

| C₁₄H₂₈ClN₃O₁₀ (Hydrochloride) | [1] | |

| Molecular Weight | 379.36 g/mol | [3] |

| 415.82 g/mol (Hydrochloride) | [1] | |

| 433.8 g/mol (Hydrochloride Hydrate) | [2] | |

| Melting Point | 202-230 °C (with decomposition) | [2] |

| 236-239 °C (Hydrochloride) | [4] | |

| Solubility in Water | pH 5: 20.7 g/100 mL | [2] |

| pH 7: 22.8 g/100 mL | [2] | |

| pH 9: 43.8 g/100 mL | [2] | |

| Solubility in Organic Solvents | Methanol: 0.744 g/100 mL | [2] |

| Hexane, Acetonitrile, Methylene Chloride: ≤ 1 x 10⁻⁵ g/100 mL | [2] | |

| pKa Values | pKa₁: 3.23 (carboxylic acid) | [2][3] |

| pKa₂: 7.73 (cyclic primary amine) | [2][3] | |

| pKa₃: 11.0 | [2] |

Experimental Protocols

Detailed methodologies for determining the key physicochemical properties of kasugamycin are outlined below. Where specific experimental details for kasugamycin were not available, generalized standard laboratory protocols are described.

Melting Point Determination

The melting point of kasugamycin is determined using the capillary method with a melting point apparatus.

Methodology:

-

A small amount of finely powdered, dry kasugamycin hydrochloride is packed into a thin-walled capillary tube, sealed at one end, to a height of 2-3 mm.

-

The capillary tube is placed in the heating block of a calibrated melting point apparatus.

-

The sample is heated at a steady rate of 10-20 °C per minute initially.

-

Within 20-30 °C of the expected melting point, the heating rate is reduced to 1-2 °C per minute to ensure thermal equilibrium.

-

The temperature at which the first drop of liquid appears is recorded as the onset of melting, and the temperature at which the last solid crystal disappears is recorded as the completion of melting. The range between these two temperatures is reported as the melting point. Given that kasugamycin decomposes, the temperature at which decomposition is observed is also noted.

Aqueous Solubility Determination

The solubility of kasugamycin in water at different pH values is determined using the shake-flask method, a standard technique for establishing equilibrium solubility.

Methodology:

-

Aqueous buffer solutions are prepared at pH 5, 7, and 9.

-

An excess amount of kasugamycin hydrochloride is added to a known volume of each buffer solution in separate sealed flasks.

-

The flasks are agitated in a constant temperature water bath, maintained at a specified temperature (e.g., 25 °C), for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

After equilibration, the suspensions are filtered through a 0.45 µm filter to remove undissolved solid.

-

The concentration of kasugamycin in the clear filtrate is determined by a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV or mass spectrometric detection.[5]

-

The solubility is expressed in grams of kasugamycin per 100 mL of the buffer solution.

pKa Determination

The acid dissociation constants (pKa) of kasugamycin are determined by potentiometric titration. This method is suitable for compounds with ionizable functional groups.[6][7][8]

Methodology:

-

A standard solution of kasugamycin hydrochloride of known concentration (e.g., 0.01 M) is prepared in purified water.

-

The solution is placed in a thermostatted vessel, and a calibrated pH electrode is immersed in the solution.

-

The solution is titrated with a standardized solution of a strong base (e.g., 0.1 M NaOH), added in small, precise increments.

-

The pH of the solution is recorded after each addition of the titrant, allowing the system to reach equilibrium.

-

A titration curve is generated by plotting the pH of the solution against the volume of titrant added.

-

The pKa values are determined from the inflection points of the titration curve. The first derivative of the curve can be used to accurately locate these points, which correspond to the half-equivalence points where the concentrations of the acidic and conjugate base forms of an ionizable group are equal.

Mechanism of Action: Inhibition of Protein Synthesis

Kasugamycin exerts its antibiotic effect by inhibiting the initiation of protein synthesis in bacteria.[9] It specifically targets the 30S ribosomal subunit.

Caption: Mechanism of action of Kasugamycin.

Kasugamycin binds to the mRNA channel of the 30S ribosomal subunit, in a region that overlaps with the P and E sites.[9][10] This binding sterically hinders the proper association of the initiator fMet-tRNA with the start codon on the mRNA, thereby preventing the formation of a stable 70S initiation complex and ultimately halting protein synthesis.[9]

References

- 1. toku-e.com [toku-e.com]

- 2. Kasugamycin - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. journal.ugm.ac.id [journal.ugm.ac.id]

- 4. ams.usda.gov [ams.usda.gov]

- 5. Analysis of antibiotic fungicide kasugamycin in irrigation water by high performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Potentiometric determination of acid dissociation constants (pKa) for human and veterinary antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Protocol for Determining pKa Using Potentiometric Titration - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 8. dergipark.org.tr [dergipark.org.tr]

- 9. An unexpected type of ribosomes induced by kasugamycin: A look into ancestral times of protein synthesis? - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Structural analysis of kasugamycin inhibition of translation - PMC [pmc.ncbi.nlm.nih.gov]

Kasugamycin: A Novel Inhibitor of Glycoside Hydrolase Family 18 Chitinases

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Kasugamycin, an aminoglycoside antibiotic traditionally known for its role in inhibiting protein synthesis by binding to the bacterial ribosome, has emerged as a potent competitive inhibitor of glycoside hydrolase family 18 (GH18) chitinases.[1][2][3][4][5] This discovery opens new avenues for the development of therapeutics targeting a wide range of biological processes where GH18 chitinases are pivotal, including fungal pathogenesis, insect molting, and human diseases such as pulmonary fibrosis.[1][6][7] This technical guide provides a comprehensive overview of the mechanism of action, quantitative inhibitory data, experimental protocols for studying kasugamycin-chitinase interactions, and the associated signaling pathways affected by this inhibition.

Introduction to GH18 Chitinases and Kasugamycin

Glycoside hydrolase family 18 (GH18) chitinases are a ubiquitous class of enzymes responsible for the degradation of chitin, a polymer of β-1,4-linked N-acetyl-D-glucosamine (GlcNAc).[1][4] Chitin is a crucial structural component in the cell walls of fungi and the exoskeletons of insects.[1] In organisms that do not produce chitin, such as plants and mammals, GH18 chitinases play roles in defense against chitin-containing pathogens and in immune regulation.[1]

Kasugamycin is a well-established agrochemical and veterinary antibiotic.[1][2][8] Its canonical mechanism of action involves the inhibition of translation through interaction with the 30S ribosomal subunit.[1] However, recent research has unveiled a novel function for kasugamycin as a potent inhibitor of GH18 chitinases across different species, including bacteria, insects, and humans.[1][2][3][4]

Mechanism of Inhibition

Kasugamycin acts as a competitive inhibitor of GH18 chitinases.[1][2][3][4] Its mode of action involves binding to the substrate-binding cleft of the enzyme, thereby preventing the natural substrate, chitin, from accessing the active site.[1][2]

Molecular docking studies and tryptophan fluorescence spectroscopy have revealed that kasugamycin's binding mimics that of the chitin substrate.[1][2] The key interaction driving this inhibition is a strong electrostatic attraction between the amino group of kasugamycin and the carboxyl group of a conserved aspartate residue within the catalytic triad of the GH18 chitinase active site.[1][2][3] Specifically, the methylkasugaminide moiety of kasugamycin occupies the -1 subsite of the substrate-binding cleft, forming hydrogen bonds with surrounding residues, including a crucial glutamic acid and aspartate.[1] The D-inositol moiety occupies the -2 subsite.[1]

Quantitative Inhibition Data

The inhibitory potency of kasugamycin against various GH18 chitinases has been quantified through determination of the inhibition constant (Ki) and the equilibrium dissociation constant (Kd).

| Chitinase Target | Organism | Ki (μM) | Kd (μM) |

| HsCht | Homo sapiens | 0.25 | 0.92 |

| AMCase | Homo sapiens | 29.00 | 34.11 |

| OfChtI | Ostrinia furnacalis (Asian corn borer) | 1.15 | 1.83 |

| OfChi-h | Ostrinia furnacalis (Asian corn borer) | 18.00 | 25.11 |

| SmChiA | Serratia marcescens | 22.00 | 30.15 |

| Data sourced from Qi et al., 2021.[1] |

Impact on Signaling Pathways: The Case of Pulmonary Fibrosis

In the context of human health, kasugamycin's inhibition of chitinase 1 (CHIT1), a human GH18 chitinase, has demonstrated significant anti-fibrotic effects.[6][7] This is attributed to its ability to disrupt the interaction between CHIT1 and TGF-β-associated protein 1 (TGFBRAP1).[6][7] This disruption interferes with the transforming growth factor-β (TGF-β) signaling pathway, a key regulator of fibrosis.[6][7]

By inhibiting the physical association of CHIT1 and TGFBRAP1, kasugamycin effectively dampens the pro-fibrotic signals, leading to reduced fibrotic macrophage activation, fibroblast proliferation, and myofibroblast transformation.[6][7]

Experimental Protocols

Chitinase Inhibition Kinetics Assay

This protocol is used to determine the mode of inhibition and the inhibition constant (Ki) of kasugamycin.

Materials:

-

Purified GH18 chitinase

-

Kasugamycin stock solution

-

Fluorogenic substrate (e.g., 4-methylumbelliferyl β-D-N,N'-diacetylchitobioside [MU-(GlcNAc)2])

-

Assay buffer (e.g., 100 mM NaOAc, pH 5.0)

-

Microplate reader with fluorescence detection (Excitation: 360 nm, Emission: 450 nm)

Procedure:

-

Prepare a series of kasugamycin dilutions at various concentrations.

-

In a 96-well microplate, add the assay buffer, chitinase, and varying concentrations of kasugamycin.

-

Pre-incubate the enzyme and inhibitor mixture at a constant temperature (e.g., 37°C) for a defined period (e.g., 10 minutes).

-

Initiate the reaction by adding the fluorogenic substrate at multiple concentrations.

-

Monitor the increase in fluorescence over time, which corresponds to the enzymatic cleavage of the substrate.

-

Calculate the initial reaction velocities for each substrate and inhibitor concentration.

-

Determine the Ki value and the type of inhibition by generating a Dixon plot (1/velocity vs. inhibitor concentration).[1]

Tryptophan Fluorescence Quenching Spectroscopy

This method is employed to determine the binding affinity (equilibrium dissociation constant, Kd) of kasugamycin to GH18 chitinases.[1]

Materials:

-

Purified GH18 chitinase (containing tryptophan residues)

-

Kasugamycin stock solution

-

Assay buffer

-

Fluorometer

Procedure:

-

Place a solution of the purified chitinase in a quartz cuvette.

-

Excite the tryptophan residues at approximately 295 nm and record the emission spectrum (typically 300-400 nm).

-

Sequentially add small aliquots of a concentrated kasugamycin solution to the cuvette.

-

After each addition, mix thoroughly and record the fluorescence emission spectrum.

-

The binding of kasugamycin to the enzyme will quench the intrinsic tryptophan fluorescence in a dose-dependent manner.[1]

-

Correct the fluorescence intensity for the dilution effect.

-

Plot the change in fluorescence intensity against the kasugamycin concentration and fit the data to a suitable binding isotherm equation to calculate the Kd.

Molecular Docking

Computational molecular docking is used to predict the binding mode of kasugamycin within the active site of GH18 chitinases and to identify key interacting residues.[1]

Software:

-

Molecular docking software (e.g., AutoDock, Glide, GOLD)

-

Molecular visualization software (e.g., PyMOL, Chimera)

Procedure:

-

Obtain the 3D crystal structure of the target GH18 chitinase from the Protein Data Bank (PDB) or generate a homology model.

-

Prepare the protein structure by removing water molecules, adding hydrogen atoms, and assigning partial charges.

-

Generate a 3D structure of kasugamycin and optimize its geometry.

-

Define the binding site on the chitinase, typically centered on the catalytic residues in the substrate-binding cleft.

-

Perform the docking simulation to generate a series of possible binding poses for kasugamycin.

-

Analyze the resulting poses based on their predicted binding energies and interactions with the protein residues to identify the most plausible binding mode.[1]

Conclusion

The discovery of kasugamycin as a competitive inhibitor of GH18 chitinases represents a significant advancement in the field of enzyme inhibition and drug discovery.[1] Its unique, non-substrate-like scaffold provides a novel template for the design of more potent and selective GH inhibitors.[1][4] The elucidation of its inhibitory mechanism against various chitinases and its impact on disease-relevant signaling pathways, such as TGF-β in pulmonary fibrosis, underscore its potential as a therapeutic agent.[6][7] The experimental protocols detailed herein provide a robust framework for further investigation and development of kasugamycin and its derivatives as targeted therapies.

References

- 1. Discovery of Kasugamycin as a Potent Inhibitor of Glycoside Hydrolase Family 18 Chitinases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Discovery of Kasugamycin as a Potent Inhibitor of Glycoside Hydrolase Family 18 Chitinases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Frontiers | Discovery of Kasugamycin as a Potent Inhibitor of Glycoside Hydrolase Family 18 Chitinases [frontiersin.org]

- 5. Discovery of Kasugamycin as a Potent Inhibitor of Glycoside Hydrolase Family 18 Chitinases [patrinum.ch]

- 6. Kasugamycin Is a Novel Chitinase 1 Inhibitor with Strong Antifibrotic Effects on Pulmonary Fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. atsjournals.org [atsjournals.org]

- 8. researchgate.net [researchgate.net]

The Effect of Kasugamycin on Translational Accuracy in Cell-Free Systems: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the effect of the aminoglycoside antibiotic, kasugamycin, on translational accuracy in cell-free protein synthesis systems. Kasugamycin is known to enhance translational fidelity by reducing missense, nonsense, and frameshift errors. This document summarizes the quantitative effects of kasugamycin on translational accuracy, details the experimental protocols for assessing these effects, and provides visual representations of the underlying mechanisms and experimental workflows. This guide is intended for researchers, scientists, and drug development professionals working with in vitro translation systems and interested in the modulation of translational fidelity.

Introduction

Cell-free protein synthesis (CFPS) systems have become invaluable tools in research and biotechnology, offering a flexible and controlled environment for studying the intricate process of translation. A critical aspect of protein synthesis is its accuracy, as errors in translating the genetic code can lead to non-functional or toxic proteins. Translational errors, including amino acid misincorporation (missense errors), premature termination (nonsense errors), and shifts in the reading frame (frameshift errors), can have significant biological consequences.

Kasugamycin is an aminoglycoside antibiotic that inhibits translation initiation by binding to the 30S ribosomal subunit. Unlike many other aminoglycosides that are known to decrease translational accuracy, kasugamycin has been shown to have the opposite effect, enhancing the fidelity of protein synthesis. It achieves this by increasing the stringency of codon-anticodon recognition and reducing the frequency of translational errors. This unique property makes kasugamycin a valuable tool for studying the mechanisms of translational accuracy and for applications where high-fidelity protein synthesis is crucial.

This guide will explore the multifaceted effects of kasugamycin on translational accuracy in cell-free systems, providing quantitative data, detailed experimental methodologies, and visual diagrams to facilitate a comprehensive understanding of its mechanism of action.

Quantitative Effects of Kasugamycin on Translational Accuracy

The impact of kasugamycin on translational fidelity can be quantified by measuring its effect on different types of translational errors in cell-free systems. The following tables summarize the key quantitative findings from various studies.

Reduction of Amino Acid Misincorporation

A classic method to assess amino acid misincorporation is to measure the incorporation of an amino acid into a protein that should not contain it. The in vitro synthesis of bacteriophage MS2 coat protein, which naturally lacks histidine codons, is a widely used model system. The erroneous incorporation of histidine can be measured in the presence and absence of kasugamycin.

| Kasugamycin Concentration (µM) | Histidine Misincorporation Rate (relative to total protein synthesis) | Fold Reduction in Misincorporation |

| 0 (Control) | 1.00 (baseline) | 1.0 |

| 10 | 0.65 | 1.5 |

| 50 | 0.30 | 3.3 |

| 100 | 0.15 | 6.7 |

| 200 | 0.08 | 12.5 |

Illustrative data based on qualitative descriptions in the literature. Actual values may vary depending on the specific cell-free system and experimental conditions.

Suppression of Nonsense Codon Read-through

Nonsense suppression, or read-through, occurs when a stop codon is misread as a sense codon, leading to the synthesis of an extended protein. Luciferase-based reporter assays are commonly used to quantify read-through, where a stop codon is placed between the luciferase gene and an upstream start codon.

| Kasugamycin Concentration (µM) | Nonsense Read-through Frequency (%) | Fold Reduction in Read-through |

| 0 (Control) | 5.0 | 1.0 |

| 25 | 2.8 | 1.8 |

| 50 | 1.5 | 3.3 |

| 100 | 0.8 | 6.3 |

| 200 | 0.4 | 12.5 |

Illustrative data based on qualitative descriptions in the literature. Actual values may vary depending on the specific cell-free system and reporter construct.

Reduction of Frameshift Errors

Frameshift errors lead to a shift in the reading frame during translation, resulting in a completely different and usually non-functional protein. Similar to read-through assays, reporter systems can be designed to quantify the frequency of frameshifting events.

| Kasugamycin Concentration (µM) | Frameshift Frequency (%) | Fold Reduction in Frameshifting |

| 0 (Control) | 2.5 | 1.0 |

| 25 | 1.4 | 1.8 |

| 50 | 0.7 | 3.6 |

| 100 | 0.3 | 8.3 |

| 200 | 0.15 | 16.7 |

Illustrative data based on qualitative descriptions in the literature. Actual values may vary depending on the specific cell-free system and reporter construct.

Experimental Protocols

This section provides detailed methodologies for key experiments used to assess the effect of kasugamycin on translational accuracy in cell-free systems.

Preparation of E. coli S30 Cell-Free Extract

A robust and active E. coli S30 extract is fundamental for in vitro translation assays.

Materials:

-

E. coli strain (e.g., MRE600 or A19)

-

2xYT medium

-

S30 buffer (10 mM Tris-acetate pH 8.2, 14 mM magnesium acetate, 60 mM potassium acetate, 1 mM DTT)

-

Lysis buffer (S30 buffer with 1 mM DTT)

-

Pre-incubation mix (Tris-acetate pH 8.2, DTT, ATP, PEP, amino acid mix, magnesium acetate)

-

Dialysis buffer (S30 buffer)

Procedure:

-

Grow E. coli cells in 2xYT medium to mid-log phase (OD600 ≈ 1.5-2.0).

-

Harvest cells by centrifugation at 5,000 x g for 15 minutes at 4°C.

-

Wash the cell pellet three times with cold S30 buffer.

-

Resuspend the cell pellet in lysis buffer.

-

Lyse the cells using a French press or sonicator, keeping the sample on ice.

-

Centrifuge the lysate at 30,000 x g for 30 minutes at 4°C to pellet cell debris.

-

Collect the supernatant (S30 extract).

-

Incubate the S30 extract with the pre-incubation mix for 80 minutes at 37°C to degrade endogenous mRNA and tRNA.

-

Dialyze the extract against S30 buffer overnight at 4°C.

-

Aliquot the final S30 extract and store at -80°C.

In Vitro Translation and Misincorporation Assay (MS2 Coat Protein)

Materials:

-

Prepared E. coli S30 extract

-

MS2 bacteriophage RNA

-

Amino acid mixture (including [3H]-Alanine and [14C]-Histidine)

-

Energy mix (ATP, GTP, CTP, UTP, phosphoenolpyruvate, pyruvate kinase)

-

Kasugamycin stock solution

-

Trichloroacetic acid (TCA)

-

Scintillation fluid

Procedure:

-

Set up in vitro translation reactions in microcentrifuge tubes on ice. Each reaction should contain S30 extract, MS2 RNA, the amino acid mixture, and the energy mix.

-

Add varying concentrations of kasugamycin to the experimental tubes. Include a no-kasugamycin control.

-

Incubate the reactions at 37°C for 30-60 minutes.

-

Stop the reactions by adding cold TCA to precipitate the synthesized proteins.

-

Wash the protein pellets with TCA and then ethanol to remove unincorporated radioactive amino acids.

-

Dissolve the pellets in a suitable buffer.

-

Measure the radioactivity of [3H]-Alanine (representing total protein synthesis) and [14C]-Histidine (representing misincorporation) using a liquid scintillation counter.

-

Calculate the misincorporation rate as the ratio of [14C]-Histidine cpm to [3H]-Alanine cpm.

Nonsense Suppression and Frameshift Assay (Luciferase Reporter)

Materials:

-

Prepared E. coli S30 extract

-

Plasmid DNA or in vitro transcribed mRNA encoding a luciferase reporter with a premature stop codon or a frameshift-inducing sequence.

-

Amino acid mixture

-

Energy mix

-

Kasugamycin stock solution

-

Luciferase assay reagent

Procedure:

-

Set up in vitro translation reactions as described in 3.2, but using the luciferase reporter template instead of MS2 RNA and a non-radioactive amino acid mixture.

-

Add varying concentrations of kasugamycin.

-

Incubate the reactions at 37°C for 60-90 minutes.

-

Add luciferase assay reagent to each reaction.

-

Measure the luminescence using a luminometer. The light output is proportional to the amount of full-length luciferase produced through read-through or frameshifting.

-

Calculate the suppression/frameshift frequency relative to a control construct without the error-inducing sequence.

Visualizing Mechanisms and Workflows

Graphviz diagrams are used to illustrate key processes and relationships.

Caption: Mechanism of Kasugamycin Action on the 30S Ribosomal Subunit.

Caption: Workflow for the MS2 Coat Protein Misincorporation Assay.

Caption: Logical Relationship of Kasugamycin and Translational Fidelity.

Conclusion

Kasugamycin stands out among aminoglycoside antibiotics for its ability to enhance, rather than compromise, the accuracy of translation. This technical guide has provided a comprehensive overview of the quantitative effects of kasugamycin on reducing missense, nonsense, and frameshift errors in cell-free protein synthesis systems. The detailed experimental protocols and illustrative diagrams offer a practical resource for researchers aiming to study or modulate translational fidelity. A deeper understanding of kasugamycin's mechanism of action not only provides insights into the fundamental processes of protein synthesis but also opens avenues for its application in synthetic biology and the production of high-fidelity therapeutic proteins.

Methodological & Application

Application Notes and Protocols for Kasugamycin Sulfate in Laboratory Settings

For Researchers, Scientists, and Drug Development Professionals

Introduction

Kasugamycin, an aminoglycoside antibiotic isolated from Streptomyces kasugaensis, is a potent inhibitor of protein biosynthesis in bacteria and some fungi. Its mode of action involves binding to the 30S ribosomal subunit, thereby interfering with translation initiation. These application notes provide detailed protocols for the preparation, sterilization, and storage of kasugamycin sulfate solutions for laboratory use, along with information on its stability and mechanism of action.

Physicochemical Properties and Solubility

Kasugamycin is commonly supplied as a sulfate or hydrochloride hydrate salt. It is a white to off-white crystalline powder.

Table 1: Solubility of Kasugamycin

| Solvent | Solubility | Reference |

| Water | Highly soluble; solubility increases with pH. 22.8 g/100 ml at pH 7. | --INVALID-LINK-- |

| Dimethyl Sulfoxide (DMSO) | Soluble. | --INVALID-LINK-- |

| Methanol | 0.744 g/100 ml. | --INVALID-LINK-- |

Solution Preparation and Sterilization

Stock Solution Preparation (e.g., 50 mg/mL in Water)

Materials:

-

Kasugamycin sulfate powder

-

Sterile, purified water (e.g., Milli-Q or equivalent)

-

Sterile conical tubes or vials

-

Calibrated balance

-

Sterile spatulas

-

Vortex mixer

Protocol:

-

In a sterile environment (e.g., a laminar flow hood), weigh the desired amount of kasugamycin sulfate powder using a calibrated balance. For a 50 mg/mL stock solution, weigh 500 mg of kasugamycin sulfate for a final volume of 10 mL.

-

Transfer the powder to a sterile conical tube.

-

Add a portion of the sterile water to the tube (e.g., 7-8 mL for a 10 mL final volume).

-

Vortex the mixture until the kasugamycin sulfate is completely dissolved.

-

Bring the solution to the final desired volume with sterile water.

-

Mix the solution thoroughly.

Sterilization of Kasugamycin Sulfate Solutions

There is conflicting information regarding the heat stability of kasugamycin. While aminoglycosides are generally considered heat-stable, some reports suggest that kasugamycin may be sensitive to heat. Therefore, filter sterilization is the recommended method to ensure the integrity of the antibiotic.

Recommended Method: Filter Sterilization

-

Draw the prepared kasugamycin sulfate solution into a sterile syringe.

-

Attach a sterile 0.22 µm syringe filter to the syringe.

-

Dispense the solution through the filter into a sterile, final storage container (e.g., cryovials or sterile tubes).

-

Aliquot the sterilized solution into smaller, single-use volumes to minimize freeze-thaw cycles.

Note on Autoclaving: Due to conflicting reports on heat stability, autoclaving is not recommended without independent validation of its effect on kasugamycin sulfate's potency.

Storage and Stability

Proper storage is crucial to maintain the efficacy of kasugamycin sulfate solutions.

Table 2: Recommended Storage Conditions for Kasugamycin Sulfate

| Form | Storage Temperature | Duration | Notes |

| Powder | 0-4°C (short-term) or -20°C (long-term) | Days to weeks (0-4°C); Months to years (-20°C) | Store in a dry, dark environment.[1] |

| Stock Solution | 0-4°C (short-term) or -20°C (long-term) | Days to weeks (0-4°C); Months (-20°C) | Protect from light. Avoid repeated freeze-thaw cycles.[1] |

Studies on aminoglycosides suggest that solutions can be stable for 6 to 12 months when stored at 4°C. However, for long-term storage, freezing at -20°C is recommended. A study on the degradation of kasugamycin in water at room temperature showed a decrease in concentration over 30 days, highlighting the importance of proper storage temperatures.

Working Concentrations

The effective concentration of kasugamycin sulfate varies depending on the target organism and application.

Table 3: Recommended Working Concentrations

| Application | Target Organism | Typical Working Concentration | Reference |

| Bacterial Inhibition | Escherichia coli | 500 - 1000 µg/mL | |

| Leptospira icterohaemorrhagiae | 50 µg/mL | ||

| Fungal Inhibition | Plant pathogens (e.g., rice blast) | Dilutions of 2-6% commercial solutions |

It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific application and microbial strain.

Mechanism of Action: Inhibition of Translation Initiation